3-chloro-2-(chloromethyl)prop-1-ene

Description

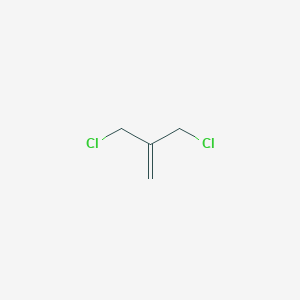

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(chloromethyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFZOSUFGSANIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022166 | |

| Record name | 3-Chloro-2-(chloromethyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1871-57-4 | |

| Record name | 3-Chloro-2-(chloromethyl)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1871-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-chloromethyl-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1871-57-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2-(chloromethyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-(chloromethyl)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-CHLOROMETHYL-1-PROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XTP1GFW2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-(chloromethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety information for 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent in organic chemistry.

Chemical Identity and Physical Properties

This compound, also known as methallyl dichloride or 1,1-bis(chloromethyl)ethylene, is a halogenated alkene with the chemical formula C4H6Cl2.[1][2] It is a colorless to light yellow liquid.[2][3] The key identification and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 1871-57-4 | [1][5] |

| Molecular Formula | C4H6Cl2 | [1][4] |

| Molecular Weight | 124.99 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 138-140 °C | [1] |

| Melting Point | -14 °C | [6] |

| Density | 1.08 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4753 | |

| Vapor Density | 3.12 (vs air) | |

| Flash Point | 36 °C (96.8 °F) | [7] |

| Autoignition Temperature | 896 °F | |

| Solubility | Insoluble in water.[8] Miscible with alcohol, ether, and chloroform; soluble in acetone.[8] |

Reactivity and Synthetic Applications

This compound is a valuable building block in organic synthesis due to its bifunctional nature, possessing two reactive allylic chloride groups.[5] This structure makes it a potent dialkylating agent.[5]

2.1. Nucleophilic Substitution Reactions

The presence of two primary allylic chloride moieties renders the compound highly susceptible to nucleophilic substitution reactions. It readily reacts with a variety of nucleophiles, including alkoxides, thiolates, and amines.[5]

2.2. Synthesis of Complex Molecules

This compound is a key precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained and synthetically challenging molecule.[5] It is also utilized in the synthesis of cryptands and crown ethers, which are macrocyclic polyethers with applications in cation binding.[5] The two chloromethyl groups can react with diols or other nucleophiles in a Williamson ether synthesis-type reaction to form the macrocyclic framework.[5]

2.3. Organometallic Chemistry

This compound reacts with diiron nonacarbonyl to form the stable trimethylenemethane complex, Fe(η⁴-C(CH₂)₃)(CO)₃, highlighting its utility in organometallic chemistry as a ligand source for transition metals.[5]

2.4. Logical Relationship of Reactivity

Caption: Reactivity pathways of this compound.

Experimental Protocols

3.1. Synthesis

A common and efficient synthesis of this compound starts from pentaerythritol (B129877). The process involves partial chlorination of pentaerythritol followed by controlled pyrolysis.[5]

3.2. Purification and Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential analytical technique for the identification and quantification of this compound and its by-products from synthesis, such as 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[5]

3.3. Experimental Workflow for Synthesis and Analysis

Caption: A typical workflow for the synthesis and analysis of the title compound.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

4.1. GHS Hazard Classification

-

Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3[4][6]

-

Hazardous to the aquatic environment, acute hazard: Category 1[4]

4.2. Precautionary Measures

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

-

Use in a well-ventilated area or under a chemical fume hood.[2][9]

-

Wear protective gloves, clothing, eye, and face protection.[7]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][7]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[7]

-

Store in a cool, well-ventilated place.[2] Recommended storage is in a refrigerator between 2°C to 8°C.[10]

4.3. Stability and Reactivity

The compound is stable under normal conditions.[7] Hazardous polymerization does not occur.[7] It is incompatible with strong oxidizing agents.[9]

4.4. Toxicological Information

It is toxic if swallowed and may be fatal if inhaled.[2][4] Inhalation of high vapor concentrations can cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[7] It is also a lachrymator, a substance that causes tearing.[7]

This guide is intended for informational purposes for qualified professionals and does not substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment before handling this chemical.

References

- 1. 3-chloro-2-chloromethyl-1-propene, 96% | Fisher Scientific [fishersci.ca]

- 2. 3-Chloro-2-chloromethyl-1-propene | 1871-57-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Chloro-2-chloromethyl-1-propene | CymitQuimica [cymitquimica.com]

- 4. 3-Chloro-2-chloromethyl-1-propene | C4H6Cl2 | CID 15859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|Research Chemical [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.es [fishersci.es]

- 8. 3-Chloro-2-methyl-1-propene | C4H7Cl | CID 11241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 3-Chloro-2-chloromethyl-1-propene CAS:1871-57-4 E... [cpachem.com]

An In-depth Technical Guide on 3-chloro-2-(chloromethyl)prop-1-ene (CAS: 1871-57-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent with significant applications in organic synthesis. This document details its chemical and physical properties, spectral data, synthesis protocols, and key reactions, serving as a crucial resource for professionals in research and drug development.

Core Chemical Data

Synonyms: 1,1-Bis(chloromethyl)ethylene, Methallyl Dichloride, 1,3-Dichloro-2-methylenepropane[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, compiled from various sources.[1][3][4][5][6]

| Property | Value |

| Molecular Formula | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol [1][7] |

| Appearance | Colorless to pale yellow liquid[8] |

| Melting Point | -14 °C[3][4][5] |

| Boiling Point | 138 °C[3][4] |

| Density | 1.08 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.4753[3][4] |

| Flash Point | 36 °C (96.8 °F)[3][9] |

| Autoignition Temperature | 896 °F[3][4] |

| Vapor Density | 3.12 (vs air)[3][4] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and methanol.[6] |

Spectral Data

Key spectral data for the characterization of this compound are provided below.

| Spectral Data Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ: 3.65 (s)[10] |

| ¹³C NMR | Spectra available, detailed peak list not fully compiled from search results.[1][11] |

| Mass Spectrometry (MS) | Mass spectra are available, indicating fragmentation patterns upon ionization.[7][12] |

| Infrared (IR) Spectroscopy | Spectra available for analysis.[11] |

| Raman Spectroscopy | Spectra available for analysis.[11] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, with the most common starting materials being pentaerythritol (B129877) and isobutylene.

Synthesis from Pentaerythritol

A classic and efficient synthesis begins with pentaerythritol, which undergoes partial chlorination followed by controlled pyrolysis.[7][10] This multi-step process is a well-established method for producing high-purity this compound.

Experimental Protocol:

A detailed, three-step procedure is outlined in Organic Syntheses.[13]

-

Step A: Preparation of Pentaerythritl Trichlorohydrin: Pentaerythritol is reacted with thionyl chloride in the presence of pyridine. The reaction temperature is maintained between 65-95°C during the addition of thionyl chloride. The mixture is then heated to 120-130°C to drive off sulfur dioxide. The crude product, a mixture of pentaerythritl tetrachloride and trichlorohydrin, is precipitated with water, filtered, and washed.[13]

-

Step B: Oxidation to Tris(chloromethyl)acetic Acid: The crude mixture from Step A is oxidized using nitric acid. This step requires careful temperature control to manage the exothermic reaction.[13]

-

Step C: Pyrolysis to this compound: The tris(chloromethyl)acetic acid is heated, leading to decarboxylation and the formation of the final product. The product is then purified by distillation.[13]

Synthesis from Isobutylene

An alternative method involves the continuous chlorination of isobutene.[14] This process can be optimized to achieve high selectivity for the desired product.

Experimental Protocol:

Isobutene and chlorine gas are introduced into a specialized tubular reactor designed for enhanced mass and heat transfer. The reaction is carried out under specific conditions to control the exothermic process and product distribution.

-

Reactants: Isobutene and Chlorine[14]

-

Reactor Type: Tubular reactor[14]

-

Molar Ratio (Chlorine:Isobutene): 2.03[14]

-

Temperature: 50°C[14]

-

Fluid Flow: 0.26 L/min[14]

Under these conditions, a product mixture with approximately 80% selectivity for dichloro-isobutene is obtained.[14] The main by-products include 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane.[10] Purification is typically achieved through distillation.

Key Reactions and Applications

This compound is a valuable building block due to its two reactive allylic chloride groups and a double bond, making it a potent dialkylating agent.[7]

Synthesis of [1.1.1]Propellane

A significant application of this compound is as a precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained bridged hydrocarbon.[7]

Experimental Protocol:

-

Cyclopropanation: this compound is reacted with bromoform (B151600) in the presence of a phase-transfer catalyst (dibenzo-18-crown-6) and a strong base (50% aqueous sodium hydroxide) to form 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[7]

-

Reductive Cyclization: The resulting dibromocyclopropane is then treated with an alkyllithium reagent, such as methyllithium, to induce a reductive cyclization, yielding [1.1.1]propellane.[7]

Nucleophilic Substitution Reactions

The two primary allylic chloride groups are highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups by reacting with nucleophiles such as alkoxides, thiolates, and amines.[7] These reactions are fundamental to its utility as a versatile synthetic intermediate.[7]

Synthesis of Cryptands and Crown Ethers

This compound serves as a key starting material in the synthesis of cryptands and crown ethers. The two chloromethyl groups can react with diols or other nucleophiles in a Williamson ether synthesis-type reaction to form the macrocyclic framework.[10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

GHS Pictograms: Flame, Skull and Crossbones, Exclamation Mark, Health Hazard, Environment[1]

-

Signal Word: Danger[3]

-

Hazard Statements:

Handling and Storage

-

Storage: Store in a cool, well-ventilated place at 2-8°C.[3][4] Keep container tightly closed.[6] Store locked up.[6]

-

Personal Protective Equipment: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wear respiratory protection.[6]

-

In case of fire: Use appropriate extinguishing media.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6]

References

- 1. scholarship.richmond.edu [scholarship.richmond.edu]

- 2. 3-Chloro-2-chloromethyl-1-propene | 1871-57-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]

- 5. chempap.org [chempap.org]

- 6. 3-クロロ-2-メチル-1-プロペン technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound|Research Chemical [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-(chloromethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-(chloromethyl)prop-1-ene (CAS No. 1871-57-4) is a versatile bifunctional reagent crucial in advanced organic and organometallic chemistry.[1] Its unique structure, which includes two reactive allylic chloride substituents, establishes it as a powerful dialkylating agent.[1] This attribute allows for its application in the creation of complex molecular structures.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a precursor in the synthesis of novel compounds.

Molecular Structure and Chemical Properties

This compound, also known as 1,1-bis(chloromethyl)ethylene, is an organic compound characterized by an unsaturated structure with both a vinyl group and chloromethyl substituents.[2] The presence of a double bond and chlorine atoms contributes to its high reactivity.[2]

Chemical Identifiers and Properties:

| Property | Value | Reference |

| CAS Number | 1871-57-4 | [2][3][4][5] |

| Molecular Formula | C₄H₆Cl₂ | [2][3][4][5] |

| Molecular Weight | 125.00 g/mol | [3][5][6][7] |

| IUPAC Name | This compound | [1][6] |

| Synonyms | 1,1-Bis(chloromethyl)ethene, Methallyl dichloride, 1,3-Dichloro-2-methylenepropane | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.08 g/mL at 25 °C | [3] |

| Boiling Point | 138 °C | [3][8] |

| Melting Point | -14 °C | [3][8] |

| Flash Point | 36 °C | [3][8] |

| Refractive Index | n20/D 1.4753 | [3] |

| InChI Key | XJFZOSUFGSANIF-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

| Spectroscopy Type | Key Observations |

| ¹H NMR | Provides information on the proton environments within the molecule. |

| ¹³C NMR | Shows peaks corresponding to the different carbon environments, including the double-bonded carbons and the carbons bonded to chlorine.[1] |

| Infrared (IR) Spectroscopy | Exhibits characteristic absorption bands that confirm the presence of specific functional groups.[1] |

| Mass Spectrometry (MS) | Determines the molecular weight and reveals the fragmentation pattern of the molecule upon ionization.[1] |

Synthesis Protocols

Two primary methods for the synthesis of this compound are well-established.

Synthesis from Pentaerythritol

A classic and efficient synthesis route starts with the readily available pentaerythritol, which undergoes partial chlorination and subsequent controlled pyrolysis.[1]

Experimental Protocol:

-

Partial Chlorination of Pentaerythritol: Pentaerythritol is reacted with a chlorinating agent (e.g., thionyl chloride) under controlled conditions to selectively replace two of the hydroxyl groups with chlorine atoms.

-

Pyrolysis: The resulting dichlorinated intermediate is subjected to controlled thermal decomposition (pyrolysis). This step leads to the elimination of a molecule of water and the formation of the double bond, yielding this compound.

-

Purification: The crude product is purified by distillation to obtain the final high-purity compound.

Synthesis via Chlorination of Isobutene

An alternative method involves the continuous chlorination of isobutene in a specialized tubular reactor.[9]

Experimental Protocol:

-

Reactor Setup: A tubular reactor with enhanced mass and heat transfer capabilities is used.[9]

-

Continuous Chlorination: Isobutene and chlorine gas are introduced into the reactor at a specific molar ratio (e.g., a chlorine to isobutene molar ratio of 2.03).[9]

-

Temperature and Flow Control: The reaction is maintained at a controlled temperature (e.g., 50°C) and fluid flow rate (e.g., 0.26 L/min).[9]

-

Product Isolation: The product mixture, containing this compound along with other chlorinated products, is collected.

-

Purification: The desired product is separated and purified from the reaction mixture, typically through fractional distillation.

Chemical Reactivity and Applications

The presence of two primary allylic chloride groups makes this compound a highly reactive compound, particularly in nucleophilic substitution reactions.[1] This reactivity is harnessed in various synthetic applications.

Key Reactions

-

Nucleophilic Substitution: It readily reacts with nucleophiles such as alkoxides, thiolates, and amines.[1] The two chloromethyl groups are equivalent, allowing for sequential or double substitution.

-

Williamson Ether Synthesis: It can react with diols to form macrocyclic polyethers, which are precursors to cryptands and crown ethers.[1]

-

Organometallic Chemistry: It reacts with diiron nonacarbonyl to form a stable trimethylenemethane complex, Fe(η⁴-C(CH₂)₃)(CO)₃.[1]

-

Copper-Catalyzed Allylic Coupling: The carbon-carbon double bond allows for the introduction of aryl groups through reactions with organoboron reagents.[1]

Synthetic Applications

This compound is a key building block in the synthesis of several complex molecules:

-

[1.1.1]Propellane: It is a critical starting material in the multi-step synthesis of this highly strained bridgehead alkene.[1]

-

Cryptands and Crown Ethers: Its bifunctional nature is utilized in the construction of these macrocyclic compounds known for their cation-binding abilities.[1]

-

Reverse Transcriptase Virus Protease Inhibitors: It is used in the synthesis of these important pharmaceutical compounds.[10]

-

Muscones and Unsaturated Diols: It serves as a precursor in the synthesis of these organic compounds.[10]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis and key reaction pathways of this compound.

Caption: Synthesis of this compound from pentaerythritol.

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a flammable liquid and vapor.[3][6] It is toxic if swallowed and fatal if inhaled.[3][6] It causes skin and serious eye irritation and may cause respiratory irritation.[3][6] It is also very toxic to aquatic life.[6][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12] A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded.[11]

-

Handling: Use only under a chemical fume hood.[11] Keep away from open flames, hot surfaces, and sources of ignition.[11] Use spark-proof tools and explosion-proof equipment.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] It should be stored in a flammables area and kept refrigerated.[3][11]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the construction of complex and diverse molecular architectures, making it an indispensable tool for researchers and scientists in the field of synthetic chemistry and drug development. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. CAS 1871-57-4: 3-Chloro-2-(chloromethyl)-1-propene [cymitquimica.com]

- 3. 3-Chloro-2-chloromethyl-1-propene 99 1871-57-4 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. 3-Chloro-2-chloromethyl-1-propene | C4H6Cl2 | CID 15859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-chloro-2-chloromethyl-1-propene, 96% | Fisher Scientific [fishersci.ca]

- 8. 1871-57-4 1,1-Bis(chloromethyl)ethylene AKSci J97484 [aksci.com]

- 9. researchgate.net [researchgate.net]

- 10. jinlaichemicals.com [jinlaichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.es [fishersci.es]

An In-depth Technical Guide on the Spectroscopic Data of 3-chloro-2-(chloromethyl)prop-1-ene

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-2-(chloromethyl)prop-1-ene, a significant bifunctional reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Weight: 124.99 g/mol [1]

-

Synonyms: 1,3-Dichloro-2-methylenepropane, 2-Methylene-1,3-dichloropropane, Methallyl dichloride[1][2][4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.46 | s | =CH₂ |

| 4.17 | s | -CH₂Cl |

Note: Data acquired in CDCl₃.[5]

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 138.8 | C= |

| 118.5 | =CH₂ |

| 45.3 | -CH₂Cl |

Note: Data acquired in CDCl₃.

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.[6]

| Wavenumber (cm⁻¹) | Assignment |

| 3080 | =C-H stretch |

| 1650 | C=C stretch |

| 1420 | CH₂ scissoring |

| 1270 | CH₂ wagging |

| 730 | C-Cl stretch |

Note: The spectrum can be obtained using techniques such as a capillary cell with the neat liquid or Attenuated Total Reflectance (ATR).[1][6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.[6]

Key Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 124 | 30 | [M]⁺ (Molecular Ion) |

| 89 | 100 | [M-Cl]⁺ |

| 53 | 50 | [C₄H₅]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

Note: The fragmentation pattern is a key identifier for the compound.[1][2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the acquisition of the cited spectroscopic data are not exhaustively available in the public domain. However, the following general methodologies are standard for the techniques discussed.

-

NMR Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) and placed in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer, such as a Varian A-60D or a more modern high-field instrument.[1]

-

IR Spectroscopy: For a neat sample, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film (capillary cell).[1] Alternatively, an ATR-IR spectrum can be obtained by placing a drop of the sample directly on the ATR crystal. The spectrum is then recorded using an FTIR spectrometer.

-

Mass Spectrometry: A dilute solution of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this.[1] The molecules are then ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio and detected.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. 3-Chloro-2-chloromethyl-1-propene | C4H6Cl2 | CID 15859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Propene, 3-chloro-2-(chloromethyl)- [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound|Research Chemical [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-chloro-2-(chloromethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chloro-2-(chloromethyl)prop-1-ene. This bifunctional electrophile is a valuable building block in organic synthesis, and a thorough understanding of its spectral characteristics is essential for reaction monitoring and structural confirmation of its derivatives.

Molecular Structure and NMR Assignments

The structure of this compound, with the IUPAC name this compound, dictates a simple yet informative NMR spectrum. The molecule possesses two types of protons and three distinct carbon environments.

Due to the molecule's symmetry, the two chloromethyl groups are chemically equivalent. The protons on these groups are designated as Hₐ, and the vinyl protons are designated as Hₑ. The corresponding carbon atoms are labeled Cₐ, Cᵦ, and Cₑ, as illustrated below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is predicted to show two distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atoms and the anisotropic effects of the double bond.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 | -CH ₂Cl | 4.15 | Singlet (s) | 4H |

| 2 | =CH ₂ | 5.40 | Singlet (s) | 2H |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum in CDCl₃ is expected to exhibit three signals corresponding to the three unique carbon atoms in the molecule.

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | -C H₂Cl | 45 |

| 2 | =C H₂ | 118 |

| 3 | =C (CH₂Cl)₂ | 140 |

Experimental Protocols

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Dissolution: Gently vortex or swirl the vial to ensure the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Filtering (Optional but Recommended): For the highest resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manual sample changer.

-

Locking and Shimming: The instrument's software will automatically lock onto the deuterium (B1214612) signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to approximately 220-240 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Structural Relationships and NMR Signal Correlation

The following diagrams illustrate the logical relationships between the atoms in this compound and their corresponding NMR signals.

Caption: Correlation of atoms in this compound to their respective ¹H and ¹³C NMR signals.

The following diagram illustrates a typical workflow for NMR analysis.

Caption: A generalized workflow for NMR analysis, from sample preparation to structural elucidation.

Spectroscopic Analysis of 3-chloro-2-(chloromethyl)prop-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 3-chloro-2-(chloromethyl)prop-1-ene (CAS No: 1871-57-4), a key bifunctional reagent in organic synthesis. This document details the spectral characteristics, experimental methodologies, and fragmentation patterns to aid in the identification and characterization of this compound.

Introduction

This compound, with the chemical formula C₄H₆Cl₂, is a versatile building block in the synthesis of complex organic molecules. Its structure, featuring two reactive allylic chloride groups, makes it a potent dialkylating agent. Accurate and reliable analytical techniques are crucial for its characterization and quality control in research and development. This guide focuses on two primary spectrometric methods: Infrared (IR) Spectroscopy for functional group identification and Mass Spectrometry (MS) for molecular weight determination and structural elucidation through fragmentation analysis.

Infrared (IR) Spectroscopic Data

Table 1: Summary of Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | =C-H stretch |

| ~2960 - 2850 | Medium | C-H stretch (in CH₂Cl) |

| ~1650 | Medium | C=C stretch |

| ~1435 | Medium | CH₂ scissoring |

| ~1270 | Strong | CH₂ wagging |

| ~900 | Strong | =CH₂ out-of-plane bend |

| ~750 - 650 | Strong | C-Cl stretch |

Note: The exact peak positions and intensities can vary slightly depending on the sampling method (e.g., neat liquid, solution, or gas phase).

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that provides valuable information about its molecular structure. The presence of two chlorine atoms is readily identified by the isotopic pattern of chlorine-containing fragments.[1][3]

Table 2: Key Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Relative Intensity |

| 124/126/128 | [C₄H₆Cl₂]⁺˙ (Molecular Ion) | Low |

| 89/91 | [C₄H₆Cl]⁺ | High |

| 88 | [C₄H₅Cl]⁺˙ | High |

| 53 | [C₄H₅]⁺ | High |

| 49/51 | [CH₂Cl]⁺ | Medium |

Note: The relative intensities are approximate and can vary between instruments. The presence of M+2 and M+4 peaks for fragments containing one and two chlorine atoms, respectively, is a key diagnostic feature.

Experimental Protocols

The following are detailed methodologies for acquiring IR and mass spectra of this compound, based on standard laboratory practices for volatile organic liquids.

Infrared Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR

This method is suitable for the direct analysis of the neat liquid sample.

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue after analysis.

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This is the standard method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

-

GC-MS System Configuration:

-

Injector: Set to a temperature of 250°C. A split injection mode (e.g., 50:1 split ratio) is typically used.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

-

MS Interface: Set the transfer line temperature to 280°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: Set to 230°C.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the corresponding mass spectrum and compare it with reference library spectra for confirmation.

Visualizations

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed fragmentation of this compound in EI-MS.

Experimental Workflow for Spectroscopic Analysis

This flowchart outlines the general workflow for the IR and MS analysis of a liquid sample like this compound.

Caption: General workflow for IR and MS analysis.

References

An In-depth Technical Guide to the Physical Properties of 3-chloro-2-(chloromethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-(chloromethyl)prop-1-ene, also known by synonyms such as 1,1-Bis(chloromethyl)ethylene and Methallyl dichloride, is a bifunctional organochlorine compound. Its chemical structure, featuring two reactive chloromethyl groups and a double bond, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the key physical properties of this compound, outlines the standard experimental methods for their determination, and presents a visual representation of its molecular structure. This information is critical for its handling, application in synthetic protocols, and safety considerations in a laboratory setting.

Core Physical Properties

The physical characteristics of this compound are essential for its use in research and development. The following table summarizes its key physical properties.

| Property | Value | Units |

| Molecular Formula | C₄H₆Cl₂ | |

| Molecular Weight | 124.99 | g/mol |

| Boiling Point | 138 | °C |

| Melting Point | -14 | °C |

| Density | 1.08 | g/mL at 25 °C |

| Refractive Index | 1.4753 | n20/D |

| Appearance | Colorless to light yellow clear liquid | |

| Vapor Density | 3.12 | (vs air) |

| Flash Point | 36 | °C |

| Autoignition Temperature | 480 | °C (896 °F) |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination involves a Thiele tube or a similar heating apparatus.[2][3]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with heating oil).

-

Heating and Observation: The heating bath is gradually heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a crucial indicator of purity.

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, which is sealed at one end.[4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.[5]

-

Heating and Observation: The block is heated slowly, and the sample is observed through a magnifying lens.

-

Melting Point Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

Density Measurement

The density of a liquid can be determined by measuring the mass of a known volume.

-

Volume Measurement: A precise volume of the liquid is measured using a volumetric flask or a graduated cylinder.

-

Mass Measurement: An empty, dry beaker is weighed on an analytical balance. The measured volume of the liquid is then added to the beaker, and it is weighed again. The difference in mass gives the mass of the liquid.[7][8]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[9]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: An Abbe refractometer is a common instrument used for this measurement.

-

Sample Application: A few drops of the liquid are placed on the prism of the refractometer.

-

Measurement: Light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the sample. The refractometer is adjusted until the light and dark fields in the eyepiece are separated by a sharp line. The refractive index is then read from the instrument's scale.[10]

-

Temperature Control: The measurement is typically carried out at a constant temperature, often 20°C, as the refractive index is temperature-dependent.[10]

Molecular Structure and Reactivity

This compound is a versatile reagent in organic synthesis due to its two reactive allylic chloride groups, making it a potent dialkylating agent.[1] This structure allows for its use in the synthesis of more complex molecules.[1] A classic synthesis route for this compound starts from pentaerythritol, which undergoes partial chlorination followed by controlled pyrolysis.[1]

Caption: Molecular structure of this compound.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. byjus.com [byjus.com]

- 5. westlab.com [westlab.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. homesciencetools.com [homesciencetools.com]

- 10. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Solubility and Stability of 3-chloro-2-(chloromethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-2-(chloromethyl)prop-1-ene is a bifunctional organochlorine compound with the chemical formula C₄H₆Cl₂. Its structure, featuring two reactive chloromethyl groups and a double bond, makes it a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures. An understanding of its solubility and stability is paramount for its effective use in research and development, ensuring optimal reaction conditions, storage, and handling. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,3-Dichloro-2-methylenepropane, Methallyl dichloride | [1][2] |

| CAS Number | 1871-57-4 | [1] |

| Molecular Formula | C₄H₆Cl₂ | [1] |

| Molecular Weight | 124.99 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.08 g/mL at 25 °C | |

| Boiling Point | 138 °C | |

| Melting Point | -14 °C | |

| Flash Point | 36 °C | [3] |

| Vapor Density | 4.31 | [4] |

Solubility

The solubility of a compound is a critical parameter for its application in various chemical processes, including reaction kinetics, purification, and formulation.

Qualitative Solubility

Based on available data, this compound exhibits the following general solubility characteristics:

| Solvent | Solubility | Reference |

| Water | Insoluble | [5] |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Diethyl Ether | Soluble | |

| Chloroform | Soluble | |

| Acetone | Soluble |

Quantitative Solubility Data

Stability

The stability of this compound under various conditions is a key consideration for its storage, handling, and use in chemical reactions.

General Stability

-

Thermal Stability : The compound is known to be sensitive to heat.[3] While specific decomposition temperatures are not detailed, it is advisable to store it in a cool place. One source indicates it is stable under normal conditions.[4]

-

Hydrolytic Stability : As an organohalide, it may be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. This can lead to the formation of corresponding alcohols and hydrogen chloride.

-

Photostability : No specific data on the photostability of this compound was found. However, compounds with allylic halides can be susceptible to degradation upon exposure to light.

Quantitative Stability Data

Detailed quantitative data on the thermal, hydrolytic, and photochemical stability of this compound, such as degradation rates and half-lives, are not available in the public domain and would require experimental investigation.

Experimental Protocols

For researchers requiring precise quantitative data on the solubility and stability of this compound, the following standard experimental protocols, based on OECD guidelines, are recommended.

Determination of Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[6][7][8][9]

a) Flask Method (for solubilities > 10⁻² g/L):

-

Preparation : Add an excess amount of this compound to a known volume of water in a flask.

-

Equilibration : Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation : Separate the aqueous phase from the undissolved compound by centrifugation or filtration.

-

Analysis : Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

b) Column Elution Method (for solubilities < 10⁻² g/L):

-

Column Preparation : A column is filled with an inert support material coated with the test substance.

-

Elution : Water is passed through the column at a slow, constant flow rate.

-

Sample Collection : The eluate is collected in fractions.

-

Analysis : The concentration of the compound in each fraction is determined. The plateau concentration is taken as the water solubility.[6]

References

- 1. 3-Chloro-2-chloromethyl-1-propene | C4H6Cl2 | CID 15859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-chloromethyl-1-propene | CymitQuimica [cymitquimica.com]

- 3. 3-Chloro-2-chloromethyl-1-propene | 1871-57-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. oecd.org [oecd.org]

- 5. 3-chloro-2-chloromethyl-1-propene, 96% | Fisher Scientific [fishersci.ca]

- 6. filab.fr [filab.fr]

- 7. books.google.cn [books.google.cn]

- 8. laboratuar.com [laboratuar.com]

- 9. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to the Historical Synthesis of 3-chloro-2-(chloromethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 3-chloro-2-(chloromethyl)prop-1-ene, a valuable bifunctional reagent in organic synthesis. The document details the primary synthetic routes, including the multi-step synthesis from pentaerythritol (B129877) and the direct chlorination of isobutene, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

Historically, two principal routes have been established for the synthesis of this compound. The first is a multi-step approach commencing with the readily available starting material, pentaerythritol. The second, more direct method, involves the chlorination of isobutene or its derivatives.

Synthesis from Pentaerythritol

This classic and well-documented synthesis pathway proceeds in three main stages: the partial chlorination of pentaerythritol, followed by oxidation and subsequent pyrolysis.[1] This method, while multi-stepped, is noted for yielding a high-purity product.

Stage 1: Formation of Pentaerythrityl Trichlorohydrin

The initial step involves the reaction of pentaerythritol with thionyl chloride in the presence of pyridine (B92270) to yield a mixture of pentaerythritol trichlorohydrin and pentaerythrityl tetrachloride.

Stage 2: Oxidation to Tris(chloromethyl)acetic Acid

The crude mixture from the first stage is then oxidized using nitric acid to produce tris(chloromethyl)acetic acid.

Stage 3: Pyrolysis to this compound

The final step is the thermal decomposition of tris(chloromethyl)acetic acid, which yields the desired product, this compound.[1] An earlier variation of this method utilized quinoline (B57606) to catalyze this conversion.

dot

Caption: Synthesis Pathway from Pentaerythritol.

Direct Chlorination of Isobutene

A more direct route to this compound involves the continuous chlorination of isobutene.[2] This method can be performed in a specialized tubular reactor to manage the exothermic nature of the reaction.[2] While this approach is more direct, it typically results in a mixture of chlorinated products that necessitate purification.[1]

The reaction of isobutene with chlorine can lead to a variety of products, including 3-chloro-2-methyl-1-propene, 1,2-dichloro-2-methylpropane, and 1,2,3-trichloro-2-methyl-1-propane, in addition to the desired this compound.[2] The selectivity towards the desired product is highly dependent on the reaction conditions.

dot

Caption: Direct Chlorination of Isobutene Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for the historical synthesis methods of this compound.

| Table 1: Synthesis from Pentaerythritol - Reaction Parameters and Yields | ||

| Step | Key Parameters | Yield |

| 1. Pentaerythrityl Trichlorohydrin Formation | Pentaerythritol (3.06 mol), Pyridine (9.24 mol), Thionyl Chloride (9.53 mol), Temperature: 65-95°C during addition, then heated to 120-130°C. | 57% (of trichlorohydrin in crude product) |

| 2. Tris(chloromethyl)acetic Acid Formation | Crude product from Step 1 (461 g), 70% Nitric Acid (1300 mL), Temperature: 140-145°C. | 65-80% |

| 3. Pyrolysis to Final Product | Tris(chloromethyl)acetic Acid (1.00 mol), Heated to 180-210°C. | 88-99% |

| Table 2: Direct Chlorination of Isobutene - Reaction Conditions and Product Distribution | |

| Parameter | Value |

| Reactor Type | Tubular Reactor (500 mm length) |

| Molar Ratio (Chlorine:Isobutene) | 2.03 |

| Temperature | 50°C |

| Fluid Flow Rate | 0.26 L/min |

| Product Distribution | |

| This compound (dichloro-isobutene) | >65% (Selectivity 80%) |

| 3-chloro-2-methyl-1-propene | 1.0-1.5% |

| 1,2-dichloro-2-methylpropane | ~7-9% |

| 1,2,3-trichloro-2-methyl-1-propane | ~20% |

Detailed Experimental Protocols

Synthesis of this compound from Pentaerythritol

This procedure is adapted from a well-established method in Organic Syntheses.

A. Pentaerythrityl Trichlorohydrin: 3-Chloro-2,2-bis(chloromethyl)propan-1-ol

-

A 5-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, addition funnel, thermometer, and condenser.

-

The flask is charged with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

-

The addition funnel is charged with 1.134 kg (9.53 mol) of thionyl chloride.

-

Thionyl chloride is added dropwise with vigorous stirring over 4-5 hours, maintaining the reaction temperature between 65-95°C.

-

After the addition is complete, the reaction mixture is heated to 120-130°C until the evolution of sulfur dioxide ceases.

-

The flask is cooled slightly, and 2 L of cold water is added with stirring.

-

The precipitated brown-yellow product is filtered and washed with 2-3 L of water.

-

The dried, crude product is a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin.

B. Tris(chloromethyl)acetic Acid: 3-Chloro-2,2-bis(chloromethyl)propanoic Acid

Caution: Nitrogen oxides are highly toxic. This procedure should be carried out in a well-ventilated hood.

-

A 3-L, four-necked, round-bottomed flask is equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel.

-

The crude mixture (461 g) from the previous step is transferred to the flask.

-

1300 mL of 70% nitric acid is added through the addition funnel over 3-4 hours, maintaining the reaction temperature at 140-145°C.

-

The reaction mixture is heated for an additional 2 hours.

-

After cooling, the mixture is poured into 2 L of an ice/water mixture.

-

The precipitated white solid is filtered, washed with cold water, and dried.

C. 3-Chloro-2-(chloromethyl)-1-propene

-

Tris(chloromethyl)acetic acid (205 g, 1.00 mol) is placed in a 500-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and a short path still head.

-

The flask is heated in a sand bath, and the temperature is gradually raised to 180-210°C.

-

The product distills as it is formed. The head temperature will rise to 138°C.

-

Heating is continued until just before dryness.

-

The collected product is a clear, colorless liquid with a purity of >98%.

Synthesis of this compound by Direct Chlorination of Isobutene

This methodology is based on a continuous process in a tubular reactor.[2]

Experimental Setup:

-

A specially designed tubular reactor with three jacket tubes for temperature control and components to enhance mass and heat transfer is used.

-

Inlet ports for gaseous isobutene and chlorine are provided.

-

An outlet for the product stream is connected to a collection and analysis system (e.g., GC-MS).

Procedure:

-

A continuous flow of isobutene and chlorine gas is introduced into the tubular reactor.

-

The molar ratio of chlorine to isobutene is maintained at approximately 2.03.[2]

-

The reaction temperature is controlled at 50°C using the reactor's jacketed system.[2]

-

The total flow of the fluid is maintained at 0.26 L/min.[2]

-

The product stream exiting the reactor is collected and analyzed by GC-MS to determine the composition of the product mixture.

-

The desired product, this compound, is then separated from the byproducts through distillation.

References

An In-depth Technical Guide to 3-chloro-2-(chloromethyl)prop-1-ene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-2-(chloromethyl)prop-1-ene, a versatile bifunctional reagent in organic synthesis. The document details its discovery, synthesis protocols, physicochemical and spectroscopic properties, and key applications, with a focus on its role as a precursor in the construction of complex molecular architectures.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol [1] |

| CAS Number | 1871-57-4[1] |

| Appearance | Colorless liquid |

| Boiling Point | 138 °C (lit.)[2] |

| Melting Point | -14 °C (lit.)[2] |

| Density | 1.08 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.4753 (lit.)[2] |

| Vapor Density | 3.12 (vs air)[2] |

| Autoignition Temperature | 896 °F |

| Explosion Limit | 8.1 % |

| Storage Temperature | 2-8°C[2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.40 | s | 2H | =CH₂ |

| 4.15 | s | 4H | -CH₂Cl |

¹³C NMR (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | C=CH₂ |

| 118.0 | =CH₂ |

| 45.0 | -CH₂Cl |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3090 | m | =C-H stretch |

| 2960 | m | C-H stretch |

| 1650 | m | C=C stretch |

| 1430 | m | CH₂ scissoring |

| 1270 | s | CH₂ wag |

| 740 | s | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 124/126/128 | M⁺, M⁺+2, M⁺+4 | Molecular ion with isotopic pattern for two chlorine atoms |

| 89/91 | High | [M-Cl]⁺ |

| 53 | High | [C₄H₅]⁺ |

Experimental Protocols

Two primary synthetic routes for this compound are well-established. The synthesis from pentaerythritol (B129877) is a classic and efficient method, while the chlorination of isobutene offers an alternative approach.[1]

Synthesis from Pentaerythritol

This multi-step synthesis involves the partial chlorination of pentaerythritol, followed by oxidation and subsequent pyrolysis.[1][2]

-

In a 5-L four-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.[2]

-

Add 1.134 kg (9.53 mol) of thionyl chloride dropwise to the stirred slurry over 4-5 hours, maintaining the reaction temperature between 65-95°C.[2]

-

After the addition is complete, heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.[2]

-

Cool the reaction mixture slightly and add 2 L of cold water with stirring to precipitate the product.[2]

-

Filter the precipitate and wash with 2-3 L of water. The dried crude product is a mixture of pentaerythrityl tetrachloride and pentaerythrityl trichlorohydrin.[2]

-

Caution: This step involves nitric acid and produces toxic nitrogen oxides. It must be performed in a well-ventilated fume hood.

-

Transfer the crude product from Step A to a 3-L four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

-

Add 1.5 L of concentrated nitric acid.

-

Heat the mixture to 80-90°C and maintain this temperature for 48 hours.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain crude tris(chloromethyl)acetic acid.

-

Place 205 g (1.00 mol) of tris(chloromethyl)acetic acid in a 500-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a short path still head.[2]

-

Heat the flask in a sand bath to 200-220°C.[2]

-

The product will distill as it is formed. Collect the clear, colorless liquid. The reaction is complete when no more product distills over. The yield is typically in the range of 88-99%.[2]

Synthesis from Isobutene

An alternative synthesis involves the continuous chlorination of isobutene in a tubular reactor.[3] This method can be optimized by controlling the molar ratio of chlorine to isobutene, reaction temperature, and flow rate to achieve a high selectivity for dichloro-isobutene, which includes this compound.[3] The product mixture from this process typically contains other chlorinated by-products and requires purification by distillation.[3]

Signaling Pathways and Logical Relationships

The utility of this compound stems from its bifunctional nature, containing two reactive allylic chloride groups and a double bond. This allows it to act as a versatile building block in a variety of chemical transformations.

Caption: Synthesis of this compound from pentaerythritol.

The two primary allylic chloride groups make the compound highly susceptible to nucleophilic substitution reactions, functioning as a potent dialkylating agent.[1]

Caption: Reactivity of this compound as a dialkylating agent.

A significant application of this compound is as a key precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained and synthetically challenging molecule.[1]

Caption: Key steps in the synthesis of [1.1.1]propellane.

References

An In-depth Technical Guide to the Fundamental Reactivity of 3-Chloro-2-(chloromethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-(chloromethyl)prop-1-ene (CAS No. 1871-57-4), a bifunctional electrophile, serves as a versatile building block in organic synthesis. Its unique structure, featuring two primary allylic chloride moieties and a central double bond, imparts a high degree of reactivity, making it a valuable precursor for a wide array of molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on its nucleophilic substitution reactions, utility in the synthesis of strained ring systems and organometallic complexes, and its spectroscopic characterization. While specific kinetic and thermodynamic data for this compound are not extensively reported, this guide draws upon the established reactivity of analogous allylic halides to provide a robust framework for its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 138 °C |

| Melting Point | -14 °C |

| Density | 1.08 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.4753 |

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum exhibits distinct signals for the vinyl and chloromethyl protons. |

| Chemical Shifts (CDCl₃, ppm): δ ≈ 5.4 (s, 2H, =CH₂), 4.2 (s, 4H, -CH₂Cl) | |

| ¹³C NMR | The carbon NMR spectrum confirms the presence of the alkene and chloromethyl carbons. |

| Chemical Shifts (CDCl₃, ppm): δ ≈ 138 (C=), 118 (=CH₂), 45 (-CH₂Cl) | |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands for the C=C and C-Cl bonds. |

| Vibrational Frequencies (cm⁻¹): ~3000 (C-H stretch, sp²), ~1650 (C=C stretch), ~700-800 (C-Cl stretch) | |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns for a dichlorinated compound. |

| m/z: Molecular ion peak at ~124, with isotopic peaks corresponding to the presence of two chlorine atoms. |

Core Reactivity: Nucleophilic Substitution

The presence of two primary allylic chloride groups renders this compound highly susceptible to nucleophilic substitution reactions, which are fundamental to its utility as a synthetic intermediate.[1] These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism, characteristic of primary alkyl halides.

General Mechanism and Regioselectivity

In an S_N2 reaction, the nucleophile attacks the carbon atom bearing the chlorine atom in a single, concerted step.[1] The two chloromethyl groups in the starting material are chemically equivalent, meaning a nucleophile can attack either carbon with equal probability in the initial substitution. The reaction can be controlled to favor either mono- or di-substitution, primarily through the stoichiometry of the nucleophile.[1]

While the direct S_N2 pathway is dominant, the potential for a competing S_N2' mechanism, where the nucleophile attacks the γ-carbon of the allylic system, should be considered, especially with sterically hindered nucleophiles or substrates. However, for this compound, the primary nature of the allylic chlorides strongly favors the direct S_N2 pathway.

Reactions with Various Nucleophiles

This compound reacts with a wide range of nucleophiles to afford diverse products. The expected outcomes of mono- and di-substitution are summarized below.

| Nucleophile (Nu⁻) | Product of Mono-substitution | Product of Di-substitution |

| RO⁻ (Alkoxide) | 3-alkoxy-2-(chloromethyl)prop-1-ene | 2-(alkoxymethyl)-3-alkoxyprop-1-ene |

| RS⁻ (Thiolate) | 3-chloro-2-((alkylthio)methyl)prop-1-ene | 2-((alkylthio)methyl)-3-(alkylthio)prop-1-ene |

| R₂NH (Amine) | N-(2-(chloromethyl)allyl)dialkylamine | N,N'-(2-methylenepropane-1,3-diyl)bis(dialkylamine) |

| CN⁻ (Cyanide) | 4-chloro-3-(cyanomethyl)but-1-ene | 2-(cyanomethyl)pent-4-enenitrile |

Synthesis of Strained Ring Systems: [1.1.1]Propellane

A significant application of this compound is its role as a key precursor in the multi-step synthesis of [1.1.1]propellane, a highly strained and synthetically challenging molecule.[1]

Experimental Protocol: Synthesis of [1.1.1]Propellane

The synthesis involves a two-step process starting with the dibromocyclopropanation of this compound, followed by a dehalogenation-induced ring closure.

Step 1: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128)

-

Reagents: this compound, bromoform, 50% aqueous sodium hydroxide, dibenzo-18-crown-6 (B77160) (phase-transfer catalyst).

-

Procedure: A vigorously stirred mixture of this compound, bromoform, and the phase-transfer catalyst is treated with a 50% aqueous solution of sodium hydroxide. The reaction is exothermic and requires initial cooling. The mixture is then heated to 40°C for several days. Workup involves dilution with water, filtration, and extraction of the product from the solid residue with a mixture of acetone (B3395972) and pentane (B18724).

-

Yield: ~65-80%

Step 2: Synthesis of [1.1.1]Propellane

-

Reagents: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane, methyllithium (B1224462) in diethyl ether, pentane.

-

Procedure: A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane is cooled to -78°C. A solution of methyllithium in diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to 0°C. The [1.1.1]propellane is isolated as a solution in pentane/ether by vacuum transfer.

Organometallic Chemistry: Formation of Trimethylenemethane Complexes

This compound serves as a precursor to the trimethylenemethane (TMM) ligand in organometallic chemistry. The reaction with diiron nonacarbonyl (Fe₂(CO)₉) leads to the formation of the stable complex (η⁴-TMM)Fe(CO)₃.[1]

Synthesis of this compound

A well-established and efficient synthesis of the title compound starts from the readily available pentaerythritol (B129877).[1]

Experimental Protocol: Synthesis from Pentaerythritol

This multi-step synthesis involves the partial chlorination of pentaerythritol, followed by oxidation and subsequent decarboxylation.

Step 1: Preparation of Pentaerythritol Trichlorohydrin

-

Pentaerythritol is treated with thionyl chloride in pyridine (B92270) to yield a mixture of pentaerythritol trichlorohydrin and tetrachloride.

Step 2: Oxidation to Tris(chloromethyl)acetic acid

-

The mixture from Step 1 is oxidized with nitric acid to afford tris(chloromethyl)acetic acid.

Step 3: Pyrolytic Decarboxylation

-

Tris(chloromethyl)acetic acid is heated, undergoing pyrolysis to yield this compound via decarboxylation.

Potential for Cycloaddition Reactions

The presence of a carbon-carbon double bond in this compound suggests the potential for participation in cycloaddition reactions. While specific literature on [2+2] photocycloadditions of this compound is limited, its electronic structure makes it a candidate for such transformations, potentially reacting with enones or other alkenes to form cyclobutane (B1203170) derivatives. Further research is warranted to explore this aspect of its reactivity.

Conclusion

This compound is a highly reactive and versatile bifunctional reagent with significant applications in organic synthesis. Its propensity to undergo S_N2 reactions with a variety of nucleophiles, coupled with its utility in the construction of complex strained ring systems and organometallic precursors, makes it an invaluable tool for chemists. This guide has provided a detailed overview of its fundamental reactivity, supported by experimental protocols and mechanistic insights, to facilitate its effective application in research and drug development.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-chloro-2-(chloromethyl)prop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-2-(chloromethyl)prop-1-ene is a versatile bifunctional building block in organic synthesis, prized for its dual reactivity. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this molecule, supported by theoretical principles and practical experimental evidence. The document details the molecule's reactivity in nucleophilic substitutions and electrophilic additions, offering insights for its application in the synthesis of complex molecular architectures, including strained ring systems and macrocycles.

Introduction

This compound, a potent dialkylating agent, possesses a unique structure featuring two primary allylic chloride groups and a carbon-carbon double bond. This arrangement confers distinct reactive sites, making it a valuable precursor in various synthetic endeavors. Notably, it serves as a key starting material in the multi-step synthesis of [1.1.1]propellane, a highly strained and theoretically significant molecule.[1] Its utility also extends to the synthesis of cryptands and crown ethers through reactions like the Williamson ether synthesis.[1] This guide will delve into the electronic properties that govern its reactivity and provide practical protocols for key transformations.

Theoretical Analysis of Reactive Sites

The reactivity of this compound can be rationalized through computational chemistry, which provides insights into the molecule's electronic structure. Methods such as Density Functional Theory (DFT) are employed to determine its optimized geometry and electronic properties.[1]

Electrophilic Sites